Head-to-Head Comparison of Thiazolopyridine Carboxamide Analogs for MALT1 Allosteric Inhibition
In a series of thiazolopyridine-2-carboxamides, the identity of the 2-carboxamide substituent dictates MALT1 allosteric inhibitory potency. The series includes the 3,4-dimethoxybenzamide (target compound), benzofuran-2-carboxamide, cyclohexanecarboxamide, and 2-ethoxybenzamide analogs. The target compound's 3,4-dimethoxy substitution pattern is expected to confer a unique combination of hydrogen-bonding and hydrophobic contacts within the allosteric pocket relative to the benzofuran or cyclohexane analogs, but direct comparative biochemical data (IC50 values) in the same assay for the target compound alongside its closest analogs are not publicly available at this time [1].
| Evidence Dimension | MALT1 allosteric inhibition IC50 |
|---|---|
| Target Compound Data | Not publicly reported |
| Comparator Or Baseline | Class-level: Thiazolopyridine-2-carboxamide analogs (e.g., quinoline and thiazolopyridine leads) demonstrate IC50 values ranging from <10 nM to >1 µM depending on the carboxamide substituent [1]. |
| Quantified Difference | Cannot be calculated due to lack of publicly disclosed target compound data |
| Conditions | Biochemical MALT1 allosteric inhibition assay (in vitro) |
Why This Matters
MALT1 is a genetically validated target in ABC-DLBCL; procurement of the wrong carboxamide analog could result in an inactive or off-target tool compound, compromising the validity of downstream biological experiments.
- [1] Scott, D.A., Hatcher, J.M., Liu, H. et al. Quinoline and thiazolopyridine allosteric inhibitors of MALT1. Bioorganic & Medicinal Chemistry Letters, 2019, 29(14), 1694-1698. View Source
